Cas no 88-58-4 (2,5-Di-tert-butylhydroquinone)

2,5-Di-tert-butylhydroquinone (DBHQ) is a substituted hydroquinone derivative widely used as an antioxidant and stabilizer in industrial applications. Its key advantages include high thermal stability and effectiveness in inhibiting oxidative degradation, particularly in polymers, lubricants, and fuels. The tert-butyl groups enhance steric hindrance, improving resistance to radical-mediated oxidation. DBHQ is also employed in photochemical processes due to its ability to quench free radicals and prevent UV-induced degradation. Its low volatility and compatibility with various matrices make it a reliable choice for long-term stabilization. Additionally, it exhibits minimal impact on color retention, making it suitable for applications where appearance is critical.
2,5-Di-tert-butylhydroquinone structure
2,5-Di-tert-butylhydroquinone structure
Product Name:2,5-Di-tert-butylhydroquinone
CAS No:88-58-4
MF:C14H22O2
MW:222.323284626007
MDL:MFCD00008825
CID:34470
PubChem ID:2374
Update Time:2025-11-11

2,5-Di-tert-butylhydroquinone Chemical and Physical Properties

Names and Identifiers

    • 2,5-Di-tert-butylhydroquinone
    • Dibutylhydroquinone
    • 2,5 Di-tert-butyldroquinone
    • BHQ
    • 2,5-Ditertiary butyl hydroquinone
    • 2,5-ditert-butylbenzene-1,4-diol
    • tBuBHQ (BHQ,DBHQ)
    • 2,5-Di-tert-butyl-1,4-dihydroxybenzene
    • 2,5-Di-tert-butylquinol
    • Antioxidant DTBHQ
    • 2,5-Di-tert-butylbenzene-1,4-diol
    • Dibug
    • DTBHQ
    • Dybug
    • Santovar O
    • 2,5-Di-t-butylhydroquinone
    • Nonflex Alba
    • Di-t-butylhydroquinone
    • Antage DBH
    • 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-
    • di-tert-butylhydroquinone
    • Nocrac NS 7
    • Naugard 451
    • 2,5-Di-tert-butyl-1,4-hydroquinone
    • 1,4-Dihydroxy-2,5-di-tert-butylbenzene
    • 2,5-Di-tert-butyl-1,4-benzenediol
    • 2,5-Di-tert-butyl-1,4-benzohydroquinone
    • 2,5-Bis(1,1-dimethylethyl)-1,4-benzenediol (ACI)
    • Hydroquinone, 2,5-di-tert-butyl- (8CI)
    • 2,5-Dihydroxy-1,4-di-tert-butylbenzene
    • 3,6-Di-tert-butylhydroquinone
    • Alba
    • Antioxidant Alba
    • Antioxidant DBH
    • Antioxidant NS 7
    • DBH
    • DBHQ
    • NSC 11
    • NSC 9886
    • Tox21_300385
    • Bio1_000419
    • 2,5-Di-tert-butylhydroquinone, 99%
    • KBio3_000717
    • CCG-266736
    • CS-W013115
    • HMS3676A14
    • BRN 2049542
    • EN300-213340
    • CCRIS 5218
    • KBioGR_000369
    • HMS1362C11
    • CAS-88-58-4
    • BDBM176764
    • HMS3412A14
    • SMR000135117
    • Q-200201
    • CAS# 88-58-4
    • CHEBI:41094
    • SR-01000597417-1
    • HSCI1_000289
    • KBio2_002937
    • AI3-16630
    • 2,5-Ditert-butyl-1,4-benzenediol #
    • 2,5-di-tert-butyl hydroquinone
    • NSC11
    • HMS3267F19
    • CHEMBL480626
    • InChI=1/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H
    • 2,5-di-tert-butyl-hydroquinone
    • US9688816, 7
    • 26XK13B61B
    • BUTYLHYDROQUINONE, 2,5-DI-TERT-
    • Eastman DTBHQ
    • CA-420
    • NSC9886
    • PS-7822
    • SR-01000597417
    • NCGC00025066-04
    • Bio1_000908
    • UNII-26XK13B61B
    • SCHEMBL38604
    • DTXCID6021248
    • Tocris-1236
    • D0940
    • 2,5-di-tert--butyl-hydroquinone
    • 2,5-DI-(TERT-BUTYL)-1,4,BENZOHYDROQUINONE
    • Dibutylhydroquinone; BHQ; 2,5-Ditertiary butyl hydroquinone
    • BRD-K95603879-001-07-5
    • Cambridge id 5105618
    • NCGC00025066-02
    • MFCD00008825
    • GLXC-15206
    • AKOS003627062
    • BRD-K95603879-001-06-7
    • NS00013645
    • DB-057086
    • CBDivE_001992
    • KBioSS_000369
    • WLN: L6V DVJ BX1&1&1 EX1&1&1
    • Q27095374
    • 2,5-di-tertbutylhydroquinone
    • Hydroquinone,5-di-tert-butyl-
    • 1, 2,5-bis(1,1-dimethylethyl)-
    • NCGC00025066-03
    • 2,5-ditert-butyl hydroquinone
    • Hydrpquinone, 2,5-di-tert-butyl-
    • KBio2_000369
    • 88-58-4
    • HYDROQUINONE, 2,5-DI-tert-BUTYL-
    • DTXSID8041248
    • Bio1_001397
    • MLS001066345
    • KBio3_000718
    • 2,5-Bis(1,1-dimethylethyl)-1,4-benzenediol
    • HY-W012399
    • 2agv
    • BSPBio_001029
    • HMS1792C11
    • HMS3403C11
    • NCGC00025066-01
    • EINECS 201-841-8
    • NSC-9886
    • 2,5-di-t-butyl hydroquinone
    • 2,5-TBHQ
    • HMS1990C11
    • s3628
    • Oprea1_534698
    • 2,5-di-tert--butylbenzene-1,4-diol
    • NSC-11
    • Bio2_000825
    • 2,5-Di-tert-butylhydroquinone (DBHQ)
    • BRD-K95603879-001-03-4
    • Z1741982433
    • IDI1_002100
    • NCGC00254338-01
    • Bio2_000345
    • DB04638
    • KBio2_005505
    • AC-2488
    • MDL: MFCD00008825
    • Inchi: 1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3
    • InChI Key: JZODKRWQWUWGCD-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)(C)C)=CC(O)=C(C(C)(C)C)C=1
    • BRN: 2049542

Computed Properties

  • Exact Mass: 222.16200
  • Monoisotopic Mass: 222.16198
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 4.6

Experimental Properties

  • Color/Form: White or yellowish crystals.
  • Density: 1,07 g/cm3
  • Melting Point: 215.0 to 222.0 deg-C
  • Boiling Point: 321°C
  • Flash Point: 216 ºC
  • Refractive Index: 1.4576 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with oxidizing agents.
  • PSA: 40.46000
  • LogP: 3.69280
  • Solubility: Soluble in ethanol, acetone, ethyl acetate and carbon disulfide, slightly soluble in benzene, gasoline, insoluble in water.
  • Sensitiveness: Sensitive to light and air

2,5-Di-tert-butylhydroquinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S24/25
  • RTECS:MX5160000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Risk Phrases:R36/37/38

2,5-Di-tert-butylhydroquinone Customs Data

  • HS CODE:29072900
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

2,5-Di-tert-butylhydroquinone Pricemore >>

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2,5-Di-tert-butylhydroquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Catalysts: Trifluoroacetic acid Solvents: Toluene ;  24 h, 30 °C
Reference
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; Amorati, Riccardo ; Valgimigli, Luca ; Sambri, Letizia, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  0.5 h, rt
Reference
An efficient reduction of quinones by formate-palladium/carbon system
Pande, Poorn Prakash, Asian Journal of Chemistry, 2010, 22(4), 2549-2553

Production Method 3

Reaction Conditions
1.1 Reagents: 3,4-Dihydro-2H-pyran ,  Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  48 h, 83 °C
Reference
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; Balasubramanian, Kalpattu K.; Easwaramoorthy, Deivanayagam, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

Production Method 4

Reaction Conditions
1.1 Catalysts: Oxalic acid Solvents: Chlorobenzene ;  0.5 h, rt → 90 °C; 6 h, 90 °C
Reference
Study on synthesis of antioxidant DTBHQ under catalysis of oxalic acid
Zhang, Ruxiang; Zhou, Shibiao; Ou, Lihui; Zhang, Weiqing, Hunan Wenli Xueyuan Xuebao, 2006, 18(1), 36-37

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  20 - 25 °C; 1 h, 20 - 25 °C
Reference
Reaction of Sterically Congested Phenols and Quinones with Organic Radicals
Edimecheva, I. P.; Ostrovskaya, N. I.; Polozov, G. I.; Shadyro, O. I., Russian Journal of General Chemistry, 2005, 75(4), 593-596

Production Method 6

Reaction Conditions
1.1 Reagents: (T-4)-Chlorodioxo(1,1,1-trimethylsilanolato)chromium Solvents: Dichloromethane
Reference
Reagents and synthetic methods. 45. Synthetic applications of chromium(VI) reagents in combination with chlorotrimethylsilane
Cossio, Fernando P.; Aizpurua, Jesus M.; Palomo, Claudio, Canadian Journal of Chemistry, 1986, 64(2), 225-31

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones
Ritter, Tobias, 2004, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
Reference
Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols
Ritter, Tobias; Stanek, Kyrill; Larrosa, Igor; Carreira, Erick M., Organic Letters, 2004, 6(9), 1513-1514

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Use of urea and its N-substituted tert-butyl derivatives in tert-butylation of aromatic compounds
Nevrekar, Nitin B.; Sawardekar, Sagar R.; Pandit, Tushar S.; Kudav, Narayan A., Chemistry & Industry (London, 1983, (5), 206-7

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (PB-7-11-23333)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]phenyl-κC]tetrah… Solvents: Toluene ;  24 h, 1 atm, 120 °C
Reference
Reactivity of iPrPCPIrH4 with para-benzoquinones
Wilklow-Marnell, Miles ; Brennessel, William W.; Jones, William D., Polyhedron, 2018, 143, 209-214

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium pyrosulfite Catalysts: p-Toluenesulfonic acid Solvents: Water ;  95 - 100 °C; 30 - 40 min, 95 - 100 °C
Reference
Method for preparing 2,5-di-tert-butyl hydroquinone from tert-butyl alcohol and hydroquinone
, China, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Triisobutylaluminum
Reference
Alkylaluminums. XVII. Behavior of p-benzoquinones with trialkylaluminum
Alberola, A.; Gonzalez Nogal, A. Maria; Martinez De Ilarduya, J. A., Anales de Quimica, 1980, 76(2), 118-22

Production Method 13

Reaction Conditions
1.1 Reagents: Thioacetamide Solvents: Ethanol ;  5 min, 50 °C; 12 h, rt; 2 h, reflux
Reference
The synthesis of 6-hydroxybenzothiazoles using nucleophiles and p-quinonoid compounds
Manning, Wayne Bassett, 1977, , ,

2,5-Di-tert-butylhydroquinone Raw materials

2,5-Di-tert-butylhydroquinone Preparation Products

2,5-Di-tert-butylhydroquinone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-58-4)2,5-Di-tert-butylhydroquinone
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-58-4)2,5-Di-tert-butylhydroquinone
Order Number:LE8938;LE1690679;LE6013
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
Email:18501500038@163.com

2,5-Di-tert-butylhydroquinone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2,5-Di-tert-butylhydroquinone

Introduction to 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4): Applications and Recent Research Developments

2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4), commonly abbreviated as DTBHQ, is a well-known organic compound belonging to the hydroquinone family. It is widely recognized for its excellent antioxidant properties, making it a valuable additive in various industrial and pharmaceutical applications. This compound, characterized by its two bulky tert-butyl groups at the 2 and 5 positions of the hydroquinone core, exhibits remarkable stability and efficiency in preventing oxidative degradation. Its molecular structure not only enhances its antioxidant activity but also contributes to its versatility in multiple domains.

The chemical formula of 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) is C₁₀H₁₄O₂, and it appears as a white to off-white crystalline powder with a faint odor. Its high melting point (around 170°C) and solubility in organic solvents make it suitable for formulation in diverse systems. The presence of the tert-butyl groups significantly influences its reactivity and interaction with other molecules, which is a critical factor in its applications.

In recent years, 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) has garnered significant attention in the field of pharmaceuticals due to its potent antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various pathological conditions such as aging, neurodegenerative diseases, and cancer. The ability of DTBHQ to scavenge free radicals and inhibit lipid peroxidation has led to extensive research into its potential therapeutic applications.

One of the most compelling aspects of 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) is its application as an antioxidant in the food industry. Its stability under various conditions makes it an ideal candidate for preserving the freshness of edible oils and fats. Furthermore, its low toxicity profile has facilitated its use in food packaging materials to extend shelf life while maintaining nutritional quality. The compound’s effectiveness in these applications has been validated through numerous studies demonstrating its ability to inhibit rancidity and other forms of degradation.

Recent research has also explored the role of 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) in cosmetic formulations. The cosmetic industry increasingly values ingredients that offer protection against environmental stressors such as UV radiation and pollution. Studies have shown that DTBHQ can be incorporated into skincare products to enhance their antioxidant properties, thereby protecting skin cells from damage caused by reactive oxygen species. This has opened up new avenues for developing advanced anti-aging and photoprotective formulations.

The pharmaceutical industry has been particularly interested in leveraging the therapeutic potential of 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) for developing novel drug candidates. Its ability to modulate oxidative stress pathways has led to investigations into its effects on inflammation and neuroprotection. For instance, preclinical studies have suggested that DTBHQ may have neuroprotective effects against conditions like Alzheimer’s disease by reducing oxidative damage to neural tissues. These findings have prompted further exploration into its potential as a therapeutic agent.

In addition to its biological applications, 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) finds utility in industrial processes where oxidative stability is paramount. It is commonly used as an antioxidant additive in rubber manufacturing to prevent degradation during processing and usage. The compound’s ability to enhance the durability of rubber products has made it indispensable in this sector. Moreover, its compatibility with various polymers has led to its incorporation into plasticizers and stabilizers to improve their resistance to thermal and oxidative stress.

The environmental impact of using 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) has also been a subject of interest. While it is effective in preventing oxidation, concerns have been raised about its persistence in the environment and potential bioaccumulation risks. However, research efforts are ongoing to develop more sustainable alternatives or derivatives that maintain efficacy while reducing ecological footprints. Innovations such as biodegradable antioxidants derived from natural sources are being explored as greener alternatives.

The synthesis of 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) involves specific chemical pathways that highlight the ingenuity of organic chemistry methodologies. Typically, it is synthesized through the reduction of corresponding quinones using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The introduction of tert-butyl groups at the 2 and 5 positions enhances steric hindrance around reactive sites, thereby improving stability and reactivity profiles.

The analytical characterization of DTBHQ relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring that it meets stringent quality standards for industrial and pharmaceutical use.

The future prospects for 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) are promising, with ongoing research aimed at expanding its applications across multiple sectors. Innovations in drug delivery systems may incorporate DTBHQ to enhance stability and bioavailability of active pharmaceutical ingredients (APIs). Similarly, advancements in material science could lead to novel formulations where DTBHQ serves as an additive for improving durability and performance.

In conclusion,2,5-Ditertbutylhydroquinone (CAS No.^{88}-^{58}-^{4}) stands as a versatile compound with far-reaching implications across industries ranging from food preservation to pharmaceuticals and industrial manufacturing^.\nIt\’s\’\nremarkable\ncapacity\nto\ndefend\ngoing\nderogation\nthroughout\na\nvariety\nof\ncircumstances\nmakes\nit\nan\nessential\nadditive^nthat\ncontinues\ntobe\ngleaned\nfor\ndiverse\ndevelopments^.\nWith^ongoing^research^focusing^non\sits\santioxidant\sand\spharmacological\sapplications,\nthe\sfuture\sseems\sbright^nfor\sthis\svaluable\schemical^ncompound

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Suzhou Senfeida Chemical Co., Ltd
(CAS:88-58-4)2,5-Di-tert-butylhydroquinone
sfd18430
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-58-4)2,5-Di-tert-butylhydroquinone
LE8938;LE1690679;LE6013
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